molecular formula C16H21N3O6 B12487742 1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12487742
M. Wt: 351.35 g/mol
InChI Key: VVSWKMURGHVMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[1-(ETHOXYCARBONYL)PIPERIDIN-4-YL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a piperidine ring, a pyridine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[1-(ETHOXYCARBONYL)PIPERIDIN-4-YL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the ethoxycarbonyl group. The pyridine ring is then synthesized and functionalized to introduce the carboxylic acid group. The final step involves coupling the two rings through a carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-({[1-(ETHOXYCARBONYL)PIPERIDIN-4-YL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-({[1-(ETHOXYCARBONYL)PIPERIDIN-4-YL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({[1-(ETHOXYCARBONYL)PIPERIDIN-4-YL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester
  • 2-({[1-(ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid

Uniqueness

1-({[1-(ETHOXYCARBONYL)PIPERIDIN-4-YL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and ring structures. This unique structure allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C16H21N3O6

Molecular Weight

351.35 g/mol

IUPAC Name

1-[2-[(1-ethoxycarbonylpiperidin-4-yl)amino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C16H21N3O6/c1-2-25-16(24)18-7-5-12(6-8-18)17-13(20)10-19-9-11(15(22)23)3-4-14(19)21/h3-4,9,12H,2,5-8,10H2,1H3,(H,17,20)(H,22,23)

InChI Key

VVSWKMURGHVMHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.